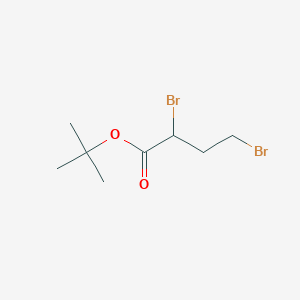

tert-Butyl 2,4-dibromobutyrate

Übersicht

Beschreibung

Tert-Butyl 2,4-dibromobutyrate is a useful research compound. Its molecular formula is C8H14Br2O2 and its molecular weight is 302.006. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 2,4-dibromobutyrate (C8H14Br2O2) is an organic compound with a molecular weight of 302.00 g/mol that has applications in scientific research. It is also known as Tert-butyl 2,4-dibromobutanoate.

Scientific Research Applications

Tert-Butyl 2,4-dibromobutyrate serves as a building block in chemical reactions. Its applications span across chemistry, biology, medicine, and industry.

Chemistry

- As a building block, this compound is used in the synthesis of complex organic molecules, specifically azetidine-2-carboxylates. It reacts with primary amines to produce azetidine-2-carboxylates .

Biology

- It is employed in studying enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine

- The compound is investigated for its potential in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry

- It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Chemical Reactions

This compound can undergo nucleophilic substitution, elimination reactions, and reduction.

- Nucleophilic Substitution The bromine atoms can be replaced by nucleophiles like amines or thiols, creating new carbon-nitrogen or carbon-sulfur bonds.

- Elimination Reactions Under basic conditions, the compound can undergo elimination reactions to form alkenes.

- Reduction The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

Q & A

Basic Questions

Q. What are the key physical and chemical properties of tert-butyl 2,4-dibromobutyrate relevant to its handling in laboratory settings?

- Answer : Critical properties include a molecular weight of 302.004 g/mol (C₈H₁₄Br₂O₂), density of 1.562 g/mL at 20°C, boiling point of 275.2°C (760 mmHg), and flash point of 107°C . The compound requires storage in a cool, dry environment to maintain stability. Personal protective equipment (PPE) such as gloves and goggles is essential, and respiratory protection (e.g., P95 respirators) is recommended for aerosolized handling .

Q. What synthetic routes are commonly employed for the preparation of tert-butyl 2,4-dibromobutyrate?

- Answer : A two-step methodology is typical:

Esterification : Reacting 2,4-dibromobutyric acid with tert-butanol under acid catalysis (e.g., H₂SO₄).

Purification : Distillation under reduced pressure to isolate the ester .

Phase-transfer catalysts like tetrabutylammonium bromide (TBABr) may enhance reaction efficiency in biphasic systems .

Q. What analytical techniques are recommended for confirming the purity and structure of tert-butyl 2,4-dibromobutyrate?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester functionality and bromine substitution patterns.

- GC-MS : To assess purity and detect volatile byproducts.

- Elemental Analysis : Validate molecular composition (Br content).

Cross-referencing with spectral libraries and published data is critical .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the reactivity of tert-butyl 2,4-dibromobutyrate compared to its alkyl ester analogs?

- Answer : The tert-butyl group introduces steric hindrance, reducing nucleophilic substitution rates at the β-bromine (C2/C4 positions). For example, ethyl 2,4-dibromobutyrate (boiling point 252.7°C, density 1.736 g/cm³) exhibits faster reactivity in SN₂ reactions due to reduced steric shielding compared to the tert-butyl analog (boiling point 275.2°C, density 1.562 g/cm³) .

Q. How should researchers resolve discrepancies in reported physical properties (e.g., CAS numbers, boiling points) across literature sources?

- Experimental Validation : Reproduce synthesis and characterize using NMR/MS.

- Cross-Referencing : Compare with structurally similar compounds (e.g., ethyl 2,4-dibromobutyrate ).

- Database Consistency : Use authoritative sources like PubChem (avoiding unverified platforms).

Q. What role do phase-transfer catalysts (PTCs) play in the synthesis or functionalization of tert-butyl 2,4-dibromobutyrate?

- Answer : PTCs like TBABr facilitate reactions in biphasic systems by transferring reactive intermediates (e.g., bromide ions) into the organic phase. This enhances bromination efficiency and reduces side reactions in esterification or alkylation steps .

Q. Methodological Recommendations

- Handling Safety : Use fume hoods, PPE, and respiratory protection (P95/P1) for aerosol mitigation .

- Synthesis Optimization : Employ TBABr or TEMPO to enhance reaction selectivity in bromination .

- Data Validation : Address literature contradictions via triplicate experiments and multi-technique characterization (e.g., NMR, elemental analysis) .

Eigenschaften

IUPAC Name |

tert-butyl 2,4-dibromobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Br2O2/c1-8(2,3)12-7(11)6(10)4-5-9/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELBUWARMJVXDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.